molecular formula C16H22N4OS B343788 3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No. B343788
M. Wt: 318.4 g/mol
InChI Key: MXAWWWLKTMPTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide is a naphthyridine derivative.

Scientific Research Applications

Antibacterial Properties

  • Research indicates that derivatives of naphthyridine, such as 3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide, show promising antibacterial activity. This compound, among others, has been found to exhibit significant in vitro and in vivo antibacterial effectiveness. These findings are crucial for the development of new antibacterial agents, especially given the increasing resistance to existing antibiotics (Egawa et al., 1984); (Bouzard et al., 1992).

Synthesis and Reactivity

  • Studies have shown that the compound and its analogs can be synthesized through various chemical processes, demonstrating versatility in creating novel heterocyclic systems. These syntheses are crucial for expanding the range of available compounds for testing in various biological activities (Deady & Devine, 2006); (Khalifa et al., 2016).

Potential Antimicrobial Activity

  • Research has explored the antimicrobial potential of similar compounds, which suggests a broad application in fighting various bacterial strains. These studies are particularly relevant in the context of rising antibiotic resistance and the need for new therapeutic options (Kolisnyk et al., 2015).

Cytotoxic Activity for Cancer Research

  • Some derivatives of this compound have been tested for cytotoxic activity, indicating potential applications in cancer research. The ability to inhibit cell growth is a valuable trait in the development of anticancer drugs (Deady et al., 2005).

properties

Product Name

3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C16H22N4OS/c1-16(2,3)19-14(21)13-12(17)10-7-9-8-20(4)6-5-11(9)18-15(10)22-13/h7H,5-6,8,17H2,1-4H3,(H,19,21)

InChI Key

MXAWWWLKTMPTOC-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C)N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 3
3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 4
3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 6
3-amino-N-tert-butyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.